D-Rhamnose

Overview

Description

Synthesis Analysis

The synthesis of D-Rhamnose involves efficient and innovative methodologies to produce selectively functionalized derivatives from D-mannose. One method described a short and highly efficient synthesis process that transforms D-mannose into this compound, further facilitating the synthesis of complex oligosaccharides (Zunk & Kiefel, 2011)1. Another approach involves the enzymatic synthesis of this compound containing chemicals (RCCs) through reverse hydrolysis, demonstrating the potential for synthesizing novel rhamnosyl glycosides (Lu et al., 2015)2.

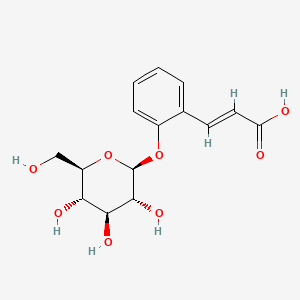

Molecular Structure Analysis

Understanding the molecular structure of this compound is pivotal, especially its conversion from nucleotide sugars like dTDP/UDP-α-D-Glc to dTDP/UDP-β-L-Rha. A study on nucleotide-rhamnose synthase/epimerase-reductase from Arabidopsis thaliana provided insights into the enzyme's structure and function, revealing its role in the final step of this conversion (Han et al., 2015)3.

Chemical Reactions and Properties

This compound undergoes several chemical reactions pivotal for its biosynthesis and functionalization. For instance, the synthesis of GDP-D-Rhamnose for use as a donor substrate in bacterial D-Rhamnosyltransferases highlights the chemical versatility of this compound in bacterial lipopolysaccharides formation (Wang et al., 2013)4. Furthermore, the enzymatic activities involved in the synthesis of dTDP-L-Rhamnose from Saccharothrix syringae underscore the biochemical pathways for producing nucleotide-activated Rhamnose, essential for pharmaceutical development (Yang et al., 2021)5.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, play a significant role in its application and function. Although specific studies focused on these properties were not highlighted in the searched papers, these properties are typically derived from the molecular structure and synthesis methods of this compound.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other compounds and stability under various conditions, are crucial for its utilization in synthesizing complex molecules and in biological systems. For example, the synthesis and evaluation of L-Rhamnose 1C-phosphonates as nucleotidylyltransferase inhibitors showcase the chemical utility of this compound derivatives in inhibiting bacterial pathways (Loranger et al., 2013)6.

For a comprehensive understanding of this compound and its multifaceted roles in scientific research, the referenced studies provide valuable insights into its synthesis, molecular structure, and chemical properties.

Scientific Research Applications

Biosynthesis and Structural Importance

Biosynthesis and Role in Nature : D-Rhamnose, a 6-deoxy sugar, is notably absent in humans and other animals, which makes it a target for drug discovery, particularly in enzymes from pathogenic bacteria. It's found in many natural products, glycoproteins, and structural polysaccharides, especially in Pseudomonads bacteria (Wagstaff, Zorzoli, & Dorfmueller, 2021).

Crystal Structure Studies : The crystal structure of enzymes like GDP‐D‐mannose 4,6‐dehydratase, which is involved in the biosynthesis of this compound in bacteria, has been determined. These structures are essential for understanding the synthesis of this compound and its role in bacterial pathogenicity (Webb et al., 2004).

Medical and Therapeutic Potential

Tumor Immunotherapy : Rhamnose glycoconjugates can be used to recruit endogenous anti-carbohydrate antibodies to tumor cells. This method of immunotherapy is a promising strategy for targeting tumors (Sheridan et al., 2014).

Antineoplastic Activity : The antineoplastic activity of L-Rhamnose has been evaluated in vitro, with studies indicating its potential use in cancer treatment. However, it does not seem to interfere with energy metabolism in the same way as other sugars like 2-deoxy-D-glucose (Tomšík et al., 2008).

Applications in Biotechnology

- Biosurfactant Production : this compound is an integral part of rhamnolipids produced by Pseudomonas aeruginosa. These rhamnose-containing glycolipid biosurfactants have potential applications in environmental remediation, biological control, and production of fine chemicals (Maier & Soberón-Chávez, 2000).

Role in Plant Biology

- Plant Cell Wall Synthesis : In plants, this compound is a component of cell wall pectic polysaccharides and other metabolites. Studies on enzymes like the bifunctional 3,5-epimerase/4-keto reductase in Arabidopsis provide insights into the synthesis and role of this compound in plants (Watt et al., 2004).

Microbial Synthesis and Genetics

- Lipopolysaccharide Structure in Bacteria : this compound is a major component of lipopolysaccharides in some bacteria, influencing their motility, cell-surface hydrophobicity, and virulence. Genetic studies in bacteria like Pseudomonas syringae have revealed the role of this compound in these processes (Chiku et al., 2013).

Mechanism of Action

Target of Action

D-Rhamnose, a naturally occurring deoxy sugar, is predominantly found in its L-form in nature . It is an important component of many natural products, glycoproteins, and structural polysaccharides . The primary targets of this compound are the enzymes involved in its biosynthesis, such as glucose-1-phosphate thymidylyltransferase RmlA, dTDP-Glc-4,6-dehydratase RmlB, dTDP-4-keto-6-deoxy-Glc-3,5-epimerase RmlC, and dTDP-4-keto-Rha reductase RmlD .

Mode of Action

This compound interacts with its targets by being incorporated into the biosynthetic pathways of three rhamnose donors: deoxythymidinediphosphate-L-rhamnose (dTDP-Rha), uridine diphosphate-rhamnose (UDP-Rha), and guanosine diphosphate rhamnose (GDP-Rha) . This interaction results in the production of rhamnose-containing glycoconjugates .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. Cells generate GDP-fucose either via the recycling of fucose released during glycan turnover in the lysosome (salvage pathway) or via de novo biosynthesis from mannose 1-phosphate . The biosynthetic pathways of the three rhamnose donors (dTDP-Rha, UDP-Rha, and GDP-Rha) are also involved .

Pharmacokinetics

It is known that this compound is a component of many plant glycosides and some gram-negative bacterial lipopolysaccharides .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound β-hederin, a novel oleanane-type triterpenoid saponin, has been shown to have strong inhibitory activity on the growth of various breast cancer cells and induce apoptosis in these cells . Moreover, this compound β-hederin can reverse docetaxel resistance in breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound biosynthesis can be influenced by the presence of glucose-1-phosphate, which can be obtained from both gluconeogenesis and Entner–Doudoroff pathways utilizing glucose as the starting molecule . Furthermore, this compound can reduce the formation and release of isolated exosomes from docetaxel-resistant breast cancer cells .

Safety and Hazards

D-Rhamnose should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The ongoing study of rhamnose and rhamnosyltransferases, in particular in pathogenic organisms, is important to inform future drug discovery projects and vaccine development .

Relevant papers on D-Rhamnose include studies on distinguishing between D- and L-rhamnose in the α-D-Manp- (1 → 4)-β-Rhap- (1 → 3) repeating motif , and the enzymatic synthesis of rhamnose-containing chemicals .

properties

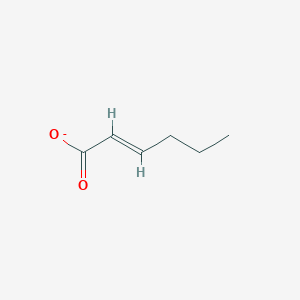

IUPAC Name |

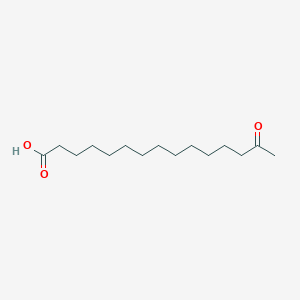

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318473 | |

| Record name | D-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-74-2 | |

| Record name | D-Rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannose, 6-deoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N1T0V28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)